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Compound of Interest

Compound Name: Rifalazil

Cat. No.: B15561601 Get Quote

DISCLAIMER: This document is intended for research and informational purposes only.

Rifalazil is an investigational drug, and its clinical development for tuberculosis was reportedly

terminated.

Introduction
Rifalazil (formerly KRM-1648) is a benzoxazinorifamycin, a derivative of rifampin, that has

been investigated for its potential role in the treatment of tuberculosis (TB), including multidrug-

resistant (MDR-TB) strains. Like other rifamycins, its primary mechanism of action is the

inhibition of bacterial transcription. Preclinical studies demonstrated its high potency against

Mycobacterium tuberculosis. This guide provides a technical overview of Rifalazil,
summarizing key quantitative data, experimental protocols, and the molecular basis of its action

and resistance, tailored for researchers and drug development professionals.

Mechanism of Action and Resistance
Rifalazil exerts its bactericidal effect by targeting the bacterial DNA-dependent RNA

polymerase (RNAP).[1] It binds with high affinity to the β-subunit of RNAP, encoded by the rpoB

gene, sterically blocking the path of the elongating RNA transcript and thereby inhibiting

transcription.[1] This action effectively halts the production of essential proteins, leading to

bacterial cell death.

Resistance to Rifalazil, and rifamycins in general, is primarily mediated by specific point

mutations within an 81-bp "hot-spot region" of the rpoB gene. These mutations alter the
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conformational structure of the RNAP β-subunit, reducing the binding affinity of the drug to its

target. This prevents the inhibition of transcription, allowing the bacterium to survive and

replicate in the presence of the antibiotic.
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Caption: Mechanism of Rifalazil action and resistance pathway. (Within 100 characters)

Quantitative Data
In Vitro Activity
Preclinical studies consistently highlighted Rifalazil's potent in vitro activity against M.

tuberculosis. While comprehensive MIC₅₀/MIC₉₀ data against large panels of MDR-TB isolates

are not widely available in published literature, comparative studies and assessments against

reference strains provide valuable insights.
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Compound Activity Metric Value / Comparison Reference Strain(s)

Rifalazil MIC 0.00047 µg/mL
M. tuberculosis ATCC

35801 (Erdman)

Rifalazil Comparative Potency
64-fold more active

than Rifampin

Various M.

tuberculosis isolates

Rifalazil Comparative Potency
4- to 8-fold more

active than Rifabutin

Various M.

tuberculosis isolates

Rifampin MIC 0.06 µg/mL
M. tuberculosis ATCC

35801 (Erdman)

Isoniazid MIC 0.03 µg/mL
M. tuberculosis ATCC

35801 (Erdman)

Table 1: Summary of

in vitro minimum

inhibitory

concentrations (MICs)

and comparative

potency.[2][3]

Some in vitro evidence suggests that certain rifampin-resistant strains may not exhibit cross-

resistance to Rifalazil, although this is not universal.[2][4]

Preclinical Efficacy in Murine Models
Rifalazil demonstrated significant efficacy in murine models of tuberculosis, often proving

superior to standard-of-care drugs like rifampin. The tables below summarize key findings from

studies using BALB/c or CD-1 mice infected with the Erdman strain of M. tuberculosis.
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Treatment Regimen

(Dose)
Duration Organ

Outcome (Compared

to Control/Rifampin)

Rifalazil (RLZ) 12 weeks Lungs & Spleen

Achieved a non-

culturable state

(sterilization).[3]

Rifampin (RIF) +

Isoniazid (INH)
12 weeks Lungs & Spleen

Did not achieve

sterilization; regrowth

detected 1 month

post-therapy.

RLZ + INH 6 weeks Lungs & Spleen
Achieved a non-

culturable state.

RLZ + INH 10 weeks Lungs & Spleen

Maintained non-

culturable state after a

4-month observation

period (no relapse).

RLZ + INH 6-8 weeks Lungs & Spleen

Relapse (regrowth)

observed after a 4-

month observation

period.

Table 2: Efficacy of

Rifalazil (RLZ) in

combination with

Isoniazid (INH) in a

murine model.
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Treatment

Regimen

(Dose)

Duration Organ

Mean CFU ±

SD (at end of

treatment)

Mice with

Regrowth (after

12-week

observation)

INH + RIF (25/20

mg/kg)
12 weeks Spleen 0 7 of 8

Lung 0 7 of 8

RLZ (20 mg/kg) 12 weeks Spleen 11 ± 20 8 of 8

Lung 1 ± 2 6 of 8

RLZ + PZA +

EMB

(20/150/150

mg/kg)

12 weeks Spleen 0 4 of 8

Lung 0 1 of 8

Table 3: Colony-

Forming Unit

(CFU) counts

and relapse rates

in a long-term

murine study.[3]

Clinical Trial Data
A Phase II clinical trial was conducted to evaluate the safety and bactericidal activity of

Rifalazil in patients with newly diagnosed, sputum smear-positive pulmonary TB.[2]
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Treatment Arm (14 Days) Number of Subjects Outcome

Isoniazid (INH) Daily 16 Control Arm

INH + Rifampin Daily 16

No significant difference in

CFU decline compared to INH

alone.

INH Daily + Rifalazil (10 mg)

Once Weekly
17

No significant difference in

CFU decline compared to INH

alone.

INH Daily + Rifalazil (25 mg)

Once Weekly
16

No significant difference in

CFU decline compared to INH

alone.

Table 4: Summary of Phase II

clinical trial results on

bactericidal activity.[2]

The study concluded that Rifalazil was well-tolerated, with low rates of adverse events.

However, the microbiological results were statistically inconclusive, and a significant "rifamycin

effect" on sputum CFU counts could not be demonstrated within the 2-week study period.[2]

Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of Rifalazil against M. tuberculosis can be

determined using broth microdilution or automated liquid culture systems.

Protocol: Broth Microdilution in 7H9 Medium

Preparation of Inoculum:

Culture M. tuberculosis in Middlebrook 7H9 broth, supplemented with 10% OADC (oleic

acid-albumin-dextrose-catalase) and 0.05% Tween 80, to mid-log phase.

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute

to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
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Drug Plate Preparation:

Prepare a stock solution of Rifalazil in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of Rifalazil in a 96-well microtiter plate using

supplemented 7H9 broth to achieve the desired final concentration range (e.g., 0.0001 to

1.0 µg/mL).

Include a drug-free well as a positive growth control and a media-only well as a negative

control.

Inoculation and Incubation:

Inoculate each well with the prepared bacterial suspension.

Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the

positive control well.

Reading Results:

The MIC is defined as the lowest concentration of Rifalazil that completely inhibits visible

growth of M. tuberculosis. This can be assessed visually or by using a growth indicator like

resazurin.

Murine Model of Tuberculosis Efficacy
This protocol outlines a standard workflow for assessing the in vivo bactericidal and sterilizing

activity of Rifalazil.
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Phase 1: Infection
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Phase 3: Analysis Phase 4: Relapse Study
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Caption: Standard experimental workflow for a murine TB drug efficacy study. (Within 100
characters)

Protocol Steps:

Infection:

Female BALB/c or CD-1 mice are infected via a low-dose aerosol route with a virulent

strain of M. tuberculosis (e.g., Erdman ATCC 35801) to achieve an implantation of 50-100

CFU in the lungs.

Treatment Initiation:

Treatment is typically initiated 2-4 weeks post-infection, once a chronic infection is

established.

Mice are randomized into treatment cohorts (e.g., vehicle control, rifampin, Rifalazil,
combination therapies).

Drugs are administered by oral gavage, typically 5 days per week. Rifalazil is often

dissolved in a vehicle like DMSO for administration.[3]

Assessment of Bactericidal Activity:

At specified time points (e.g., after 4, 8, 12 weeks of therapy), subsets of mice from each

group are euthanized.

Lungs and spleens are aseptically removed, homogenized in saline with 0.05% Tween 80.

Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar

supplemented with OADC.

Plates are incubated at 37°C for 4 weeks, after which colonies are counted to determine

the bacterial load (log₁₀ CFU).

Assessment of Sterilizing Activity (Relapse):
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To assess the sterilizing potential, parallel treatment groups are held for an extended

period (e.g., 3-6 months) after the cessation of therapy.

At the end of this observation period, mice are euthanized, and their organs are cultured to

determine the proportion of mice that relapse (i.e., have any detectable CFU).

Conclusion and Future Directions
Rifalazil is a highly potent benzoxazinorifamycin that demonstrated superior preclinical activity

against M. tuberculosis compared to rifampin. Its mechanism of action is well-understood, and

resistance is primarily conferred by mutations in the rpoB gene. Despite its promising in vitro

and in vivo profile, clinical trial results on bactericidal activity were inconclusive, and its

development for tuberculosis was reportedly halted due to side effects.[1]

For researchers, the study of Rifalazil and similar compounds remains valuable. It underscores

the potential of modifying the rifamycin scaffold to enhance potency and potentially overcome

certain resistance mechanisms. Future research could focus on understanding the structural

basis for its increased potency and exploring novel rifamycin analogs with improved safety

profiles for the continued fight against multidrug-resistant tuberculosis.

Need Custom Synthesis?
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To cite this document: BenchChem. [Rifalazil for Multidrug-Resistant Tuberculosis: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561601#rifalazil-for-multidrug-resistant-
tuberculosis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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